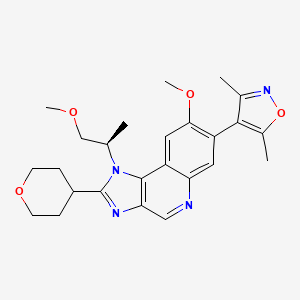
Bet-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bet-IN-1 is a potent BET inhibitor that has excellent brain penetration and reasonable metabolic stability . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Bet-IN-1 is 490.98 . The molecular formula is C23H24ClFN4O3S . Unfortunately, the specific details about the molecular structure analysis are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Statistical Inference and Communication : "Testing by betting: A strategy for statistical and scientific communication" by Shafer (2021) discusses an alternative to the p-value concept in statistical inference, introducing a simpler way of reporting statistical evidence through the outcome of a bet against the null hypothesis. This could be relevant in the context of experimental design and analysis involving compounds like Bet-IN-1 (Shafer, 2021).
Research of Explosives : The "Application of BET Method in Research of Energetic Materials, Propellants, and Explosives" by Xiaolon (2014) considers the BET method for determining specific surface areas and pore sizes of powdery materials, applicable in testing dangerous materials, possibly including compounds like Bet-IN-1 (Xiaolon, 2014).
Immunotherapy Research : "Allergen-specific nasal IgG antibodies induced by vaccination with genetically modified allergens are associated with reduced nasal allergen sensitivity" by Reisinger et al. (2005) explores the use of genetically modified allergens (such as Bet v 1 derivatives) in immunotherapy, which could be relevant for research involving Bet-IN-1 (Reisinger et al., 2005).
Surface Area Analysis in Material Science : The "Evaluation of the BET method for determining surface areas of MOFs and zeolites" by Bae et al. (2010) validates the BET method for determining surface areas in various materials, which might be applicable for the analysis of Bet-IN-1 in material sciences (Bae, Yazaydin, & Snurr, 2010).
Immune Response and Immunology : "T-bet: a bridge between innate and adaptive immunity" by Lazarevic et al. (2013) discusses the role of T-bet in the immune system, potentially relevant to understanding the immunological impacts of Bet-IN-1 (Lazarevic, Glimcher, & Lord, 2013).
Brain Imaging and Analysis : "Fast robust automated brain extraction" by Smith (2002) introduces a method for segmenting brain images, which could be utilized in neuroscientific studies involving Bet-IN-1 (Smith, 2002).
Genetic Research and Network Inference : "Causal network inference from gene transcriptional time-series response to glucocorticoids" by Lu et al. (2021) presents a framework for gene network inference from transcriptional time-series data, which might be relevant for understanding the genetic impacts of Bet-IN-1 (Lu et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17/h10-12,14,17H,6-9,13H2,1-5H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXHDJBILNWLI-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bet-IN-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)
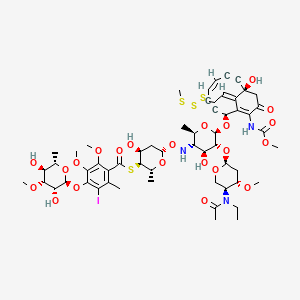
![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)

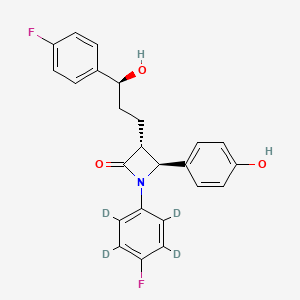
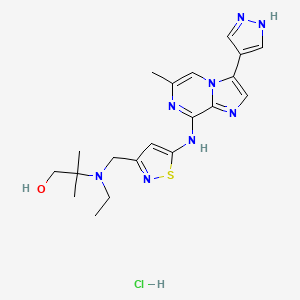
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
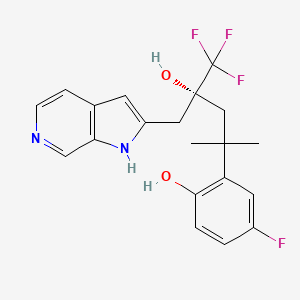
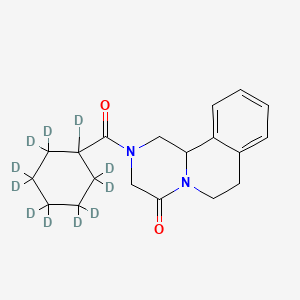
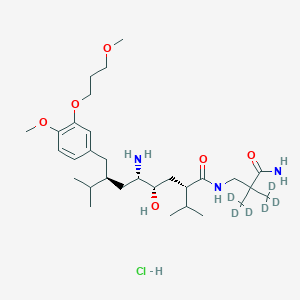
![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)
![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)